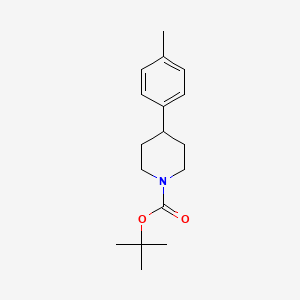

Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a 4-methylphenyl substituent at the 4-position of the piperidine ring. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics . Its Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations.

Properties

IUPAC Name |

tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-13-5-7-14(8-6-13)15-9-11-18(12-10-15)16(19)20-17(2,3)4/h5-8,15H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQPBEKHKMNAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-methylphenylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl 4-(4-Methylpentyl)Piperidine-1-Carboxylate

- Structural Difference : Replaces the 4-methylphenyl group with a 4-methylpentyl chain.

- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate and triethylamine in dioxane/water, yielding 86% product .

- Key Data :

- Application : Serves as a flexible aliphatic intermediate for lipid-soluble drug candidates.

Tert-Butyl 4-(4-Methylbenzoyl)Piperidine-1-Carboxylate

- Structural Difference : Substitutes the 4-methylphenyl group with a 4-methylbenzoyl (aromatic ketone) moiety.

- Synthesis : Derived from Friedel-Crafts acylation or coupling reactions involving 4-methylbenzoyl chloride .

- Key Data :

- Application : Used in synthesizing kinase inhibitors targeting BET bromodomains .

Tert-Butyl 4-(4-Trifluoromethylphenyl)Piperidine-1-Carboxylate

- Structural Difference : Features a trifluoromethyl (-CF3) group at the para position of the phenyl ring.

- Synthesis : Prepared via Suzuki-Miyaura coupling or direct substitution reactions .

- Key Data :

- Application : Explored in antiviral and anticancer drug discovery for its resistance to oxidative metabolism .

Tert-Butyl 4-(4-Hydroxybenzoyl)Piperidine-1-Carboxylate

- Structural Difference : Contains a hydroxyl group at the para position of the benzoyl ring.

- Synthesis : Achieved via hydroxylation of the benzoyl precursor or protective-group chemistry .

- Key Data :

- Application : Intermediate for prodrugs requiring pH-sensitive release mechanisms .

Data Table: Comparative Analysis

Research Findings and Trends

- Electron-Donating vs. Electron-Withdrawing Groups :

- Synthetic Flexibility : Boc-protected piperidines are versatile intermediates; the 4-position substituent dictates reactivity in cross-coupling and alkylation reactions .

- Toxicity Gaps: Limited ecotoxicological data exist for this compound compared to its analogs .

Biological Activity

Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate (TBMPPC) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

TBMPPC is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 275.36 g/mol

- CAS Number : 159635-49-1

TBMPPC primarily interacts with opioid receptors, specifically the μ-opioid receptor (MOR). Its mechanism involves:

- Binding Affinity : TBMPPC exhibits high affinity for MOR, leading to analgesic effects through the inhibition of nociceptive neurotransmitter release.

- Biochemical Pathways : Activation of MOR results in the inhibition of adenylate cyclase, decreased cyclic AMP (cAMP) levels, and the opening of potassium channels, which collectively contribute to neuronal hyperpolarization and pain relief.

Biochemical Interactions

TBMPPC has been shown to interact with various enzymes and proteins:

- Cytochrome P450 Enzymes : It affects metabolic pathways by interacting with cytochrome P450 enzymes, influencing drug metabolism and clearance.

- Protein Modulation : The compound can alter protein conformations, impacting their activity and cellular functions.

Cellular Effects

TBMPPC's biological activity extends to various cellular processes:

- Cell Proliferation and Apoptosis : It modulates signaling pathways that influence cell growth and programmed cell death.

- Gene Expression : TBMPPC can alter the expression of genes involved in metabolic processes, affecting overall cellular metabolism.

Analgesic Properties

Given its interaction with opioid receptors, TBMPPC has potential applications in pain management. Its efficacy in reducing pain perception could be leveraged in developing new analgesics.

Table 1: Biological Activity Summary of TBMPPC

Table 2: Comparative Analysis of Piperidine Derivatives

| Compound Name | IC (μM) | Target Receptor | Reference |

|---|---|---|---|

| This compound | TBD | μ-opioid receptor | |

| Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate | 0.126 | Cancer cell lines (MDA-MB-231) |

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, TBMPPC demonstrated significant analgesic effects comparable to established opioid medications. The study measured pain response using standard behavioral tests, confirming the compound's effectiveness in pain management.

Case Study 2: Cancer Cell Proliferation

A recent investigation into piperidine derivatives highlighted that compounds structurally related to TBMPPC exhibited potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells. These findings suggest a promising avenue for further research into TBMPPC’s potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1: Formation of the piperidine ring scaffold through condensation or cyclization reactions.

- Step 2: Introduction of the 4-methylphenyl group via Suzuki coupling or nucleophilic substitution.

- Step 3: Protection of the piperidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

Key optimization strategies include: - Temperature control: Maintaining 0–5°C during protection steps to minimize side reactions.

- Purification: Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are employed for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., tert-butyl at δ ~1.4 ppm, aromatic protons at δ ~7.2 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C₁₇H₂₅NO₂, MW 275.39) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles. Use respiratory protection (NIOSH-approved) in poorly ventilated areas .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of dust or vapors (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance efficiency .

- Solvent Selection: Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for moisture-sensitive steps .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .

Q. How to resolve discrepancies in NMR data during structural confirmation?

Methodological Answer:

- Artifact Identification: Check for solvent residues (e.g., DMSO-d₆ at δ 2.5 ppm) or water peaks .

- Variable Temperature NMR: Use to distinguish dynamic effects (e.g., rotamers) from impurities .

- Comparative Analysis: Cross-reference with spectra of analogous compounds (e.g., tert-butyl piperidine derivatives) .

Q. What strategies mitigate stability issues during storage?

Methodological Answer:

- Storage Conditions: Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group .

- Stability Assays: Periodically test purity via HPLC under accelerated degradation conditions (e.g., 40°C/75% relative humidity) .

Q. How to design experiments to assess biological activity in drug discovery?

Methodological Answer:

- Target Selection: Prioritize receptors (e.g., GPCRs) where piperidine derivatives show affinity .

- Binding Assays: Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) to quantify interactions .

- Dose-Response Curves: Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values .

Q. How to address low purity in final product batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.